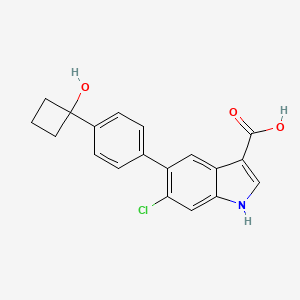

PF-06409577

Vue d'ensemble

Description

PF-06409577 est un activateur puissant et sélectif de l'isoforme β1 de la protéine kinase activée par l'adénosine monophosphate (AMPK). Il a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies métaboliques, notamment la maladie du foie gras non alcoolique (NAFLD), l'athérosclérose et la néphropathie diabétique .

Applications De Recherche Scientifique

PF-06409577 has been extensively studied for its scientific research applications:

Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.

Medicine: This compound has potential therapeutic applications in treating metabolic disorders such as NAFLD, atherosclerosis, and diabetic nephropathy

Industry: It is used in the development of new therapeutic agents targeting metabolic diseases.

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is the AMP-activated protein kinase (AMPK), specifically the β1-containing isoforms . AMPK is an evolutionary conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in maintaining energy homeostasis within cells .

Mode of Action

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is a direct activator of AMPK . It binds directly to AMPK subunits, causing robust and sustained AMPK activation . This activation is indicated by increased phosphorylation of downstream substrates of AMPK .

Biochemical Pathways

The activation of AMPK by 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid leads to several downstream effects. These include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . AMPK activation can inhibit human cancer cells via different mechanisms, including p53 activation, mTORC1 inhibition, autophagy induction, and degradation of oncogenes .

Pharmacokinetics

The clearance mechanism of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation to an acyl glucuronide metabolite . This compound is orally bioavailable and possesses pharmacokinetic properties .

Result of Action

In established and primary human osteosarcoma cells, 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest . In macrophages, it reduces the inflammatory response and cholesterol synthesis .

Action Environment

The action, efficacy, and stability of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown to preserve retinal pigment epithelium cells from UV radiation by activating AMPK signaling . .

Analyse Biochimique

Biochemical Properties

PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . This compound is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .

Cellular Effects

In various cell types, including osteosarcoma cells and macrophages, this compound has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .

Temporal Effects in Laboratory Settings

This compound has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .

Dosage Effects in Animal Models

In animal models, oral administration of this compound at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .

Metabolic Pathways

This compound is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, this compound can inhibit pathways of de novo lipid and cholesterol synthesis .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .

Méthodes De Préparation

PF-06409577 est synthétisé par une série de réactions chimiques à partir du 5-bromo-6-chloro-indoleLe produit final est obtenu par des procédés de purification et de cristallisation .

Analyse Des Réactions Chimiques

PF-06409577 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire sur le cycle indole ou le cycle phényle. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'activation de l'AMPK et ses effets en aval.

Médecine : This compound a des applications thérapeutiques potentielles dans le traitement de maladies métaboliques telles que la NAFLD, l'athérosclérose et la néphropathie diabétique

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les maladies métaboliques.

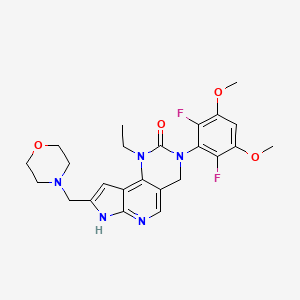

Mécanisme d'action

This compound exerce ses effets en activant l'isoforme β1 de l'AMPK. Il se lie au site allostérique des médicaments et des métabolites (ADaM) de l'AMPK, ce qui entraîne son activation. Cette activation entraîne la phosphorylation de substrats en aval tels que l'ULK1 et l'acétyl-CoA carboxylase, qui sont importants pour l'autophagie et l'oxydation des acides gras . L'activation de l'AMPK par this compound réduit également la réponse inflammatoire et la synthèse du cholestérol dans les macrophages .

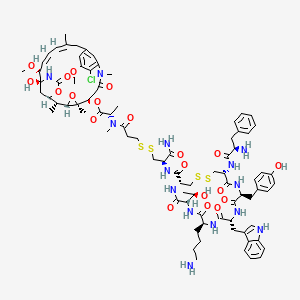

Comparaison Avec Des Composés Similaires

PF-06409577 est unique par sa forte sélectivité pour l'isoforme β1 de l'AMPK. Des composés similaires comprennent :

A-769662 : Un autre activateur de l'AMPK, mais avec une sélectivité moindre pour l'isoforme β1.

Métformine : Un antidiabétique largement utilisé qui active l'AMPK, mais par un mécanisme différent.

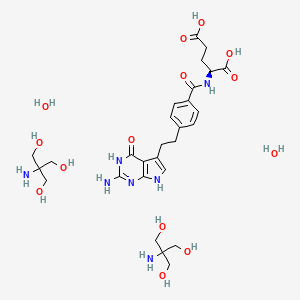

Propriétés

IUPAC Name |

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXLWCFSUSXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467057-23-3 | |

| Record name | PF-06409577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06409577 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

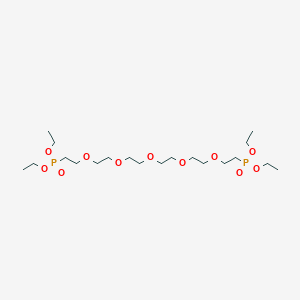

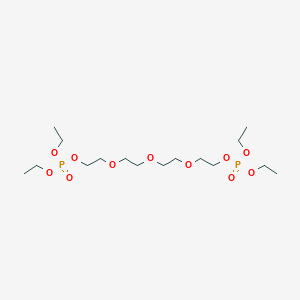

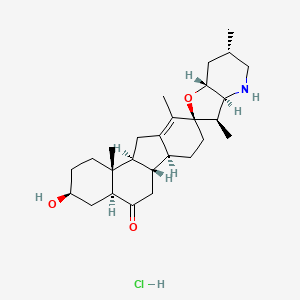

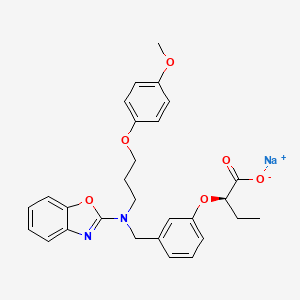

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)